4-(1-Ethynylcyclopropyl)phenol
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Overview
Description
4-(1-Ethynylcyclopropyl)phenol is a chemical compound with the molecular formula C11H10O. It is characterized by the presence of a phenol group attached to a cyclopropyl ring, which in turn is bonded to an ethynyl group. This unique structure imparts distinct chemical properties and reactivity to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethynylcyclopropyl)phenol typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through various methods, including the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Attachment of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Phenol Group: The phenol group can be introduced through nucleophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes using continuous flow reactors and optimizing reaction conditions to achieve high yields and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, may also be applied .
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethynylcyclopropyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions to form hydroquinones or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of substituted phenols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.
Scientific Research Applications
4-(1-Ethynylcyclopropyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(1-Ethynylcyclopropyl)phenol involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
Cyclopropylphenol: A compound with a cyclopropyl group attached to a phenol ring.
Ethynylphenol: A compound with an ethynyl group attached to a phenol ring.
Uniqueness
4-(1-Ethynylcyclopropyl)phenol is unique due to the combination of the ethynyl and cyclopropyl groups attached to the phenol ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
4-(1-ethynylcyclopropyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-2-11(7-8-11)9-3-5-10(12)6-4-9/h1,3-6,12H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOUVERQWQNHFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2228358-76-5 |
Source
|
Record name | 4-(1-ethynylcyclopropyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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